molecular formula C8H12BrNO3 B15142260 Oxidopamine-d4 (hydrobromide)

Oxidopamine-d4 (hydrobromide)

Cat. No.: B15142260
M. Wt: 254.11 g/mol
InChI Key: MLACDGUOKDOLGC-PBCJVBLFSA-N
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Description

Oxidopamine-d4 (hydrobromide) is a deuterated form of oxidopamine, also known as 6-hydroxydopamine. It is a synthetic monoaminergic neurotoxin used primarily in scientific research to selectively destroy dopaminergic and noradrenergic neurons in the brain. This compound is particularly valuable in the study of neurodegenerative diseases such as Parkinson’s disease, as it can induce Parkinsonism in laboratory animals by lesioning the dopaminergic neurons of the substantia nigra pars compacta .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxidopamine-d4 (hydrobromide) involves the deuteration of oxidopamine. The central step in synthesizing oxidopamine is a Fremy’s salt oxidation of 3-hydroxy-4-methoxyphenethylamine, forming the corresponding p-quinone . The deuteration process involves replacing the hydrogen atoms with deuterium, which can be achieved through various methods, including catalytic exchange reactions.

Industrial Production Methods

Industrial production of oxidopamine-d4 (hydrobromide) typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes the deuteration step, followed by purification using techniques such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidopamine-d4 (hydrobromide) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include oxygen and metal catalysts.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced forms of oxidopamine-d4, as well as substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Oxidopamine-d4 (hydrobromide) has a wide range of applications in scientific research:

Mechanism of Action

Oxidopamine-d4 (hydrobromide) exerts its effects by selectively targeting dopaminergic and noradrenergic neurons. Its mechanism of action involves the production of cytolytic free radicals through autoxidation, leading to oxidative stress and neuronal damage . The compound is taken up by the neurons via the dopamine transporter, where it undergoes oxidation to produce reactive oxygen species, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

    Oxidopamine (6-hydroxydopamine): The non-deuterated form, used similarly in research.

    Dopamine: A neurotransmitter with a similar structure but different biological activity.

    Norepinephrine: Another neurotransmitter with structural similarities.

Uniqueness

Oxidopamine-d4 (hydrobromide) is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in research applications. The deuterium atoms can also provide insights into reaction mechanisms and metabolic pathways that are not possible with the non-deuterated form .

Properties

Molecular Formula

C8H12BrNO3

Molecular Weight

254.11 g/mol

IUPAC Name

5-(2-amino-1,1,2,2-tetradeuterioethyl)benzene-1,2,4-triol;hydrobromide

InChI

InChI=1S/C8H11NO3.BrH/c9-2-1-5-3-7(11)8(12)4-6(5)10;/h3-4,10-12H,1-2,9H2;1H/i1D2,2D2;

InChI Key

MLACDGUOKDOLGC-PBCJVBLFSA-N

Isomeric SMILES

[2H]C([2H])(C1=CC(=C(C=C1O)O)O)C([2H])([2H])N.Br

Canonical SMILES

C1=C(C(=CC(=C1O)O)O)CCN.Br

Origin of Product

United States

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